N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Description
N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a carboxamide derivative featuring a benzodioxepine backbone substituted at the 7-position with a carboxamide group linked to a 4-methylphenyl moiety.
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C17H17NO3/c1-12-3-6-14(7-4-12)18-17(19)13-5-8-15-16(11-13)21-10-2-9-20-15/h3-8,11H,2,9-10H2,1H3,(H,18,19) |
InChI Key |
DTWMJKOSTWWUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves the following steps:
Formation of the Benzodioxepine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepine ring.
Introduction of the Carboxamide Group: The carboxamide group is introduced through a reaction with an amine, such as 4-methylphenylamine, under conditions that promote amide bond formation, typically using coupling reagents like EDCI or DCC.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the carboxamide group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the phenyl ring and backbone heteroatoms significantly influence molecular properties. Key analogs include:
Key Observations :
Crystallographic and Conformational Comparisons
The target compound’s benzodioxepine ring likely adopts a twisted conformation (dihedral angle ~56°, similar to ), influencing molecular recognition and crystal stability.
Biological Activity
N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a compound characterized by its unique structural features, which include a benzodioxepine ring and a carboxamide group. These structural elements are believed to contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H19NO3 |
| Molecular Weight | 297.3 g/mol |
| IUPAC Name | N-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
| InChI Key | WIIBLPVHTQAECD-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors through binding interactions. The precise pathways involved can vary based on the biological context.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
Case Studies
- Antibacterial Activity : A study evaluated the compound's activity against Gram-positive and Gram-negative bacteria. Results showed that it had a Minimum Inhibitory Concentration (MIC) ranging from 6.25 to 19.95 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The compound also displayed antifungal properties with MIC values comparable to established antifungal agents like amphotericin B. It was particularly effective against Geotrichum candidum and Aspergillus fumigatus .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound has shown promise in inhibiting cancer cell proliferation in vitro.
Research Findings
- Cell Viability Assays : In studies using cancer cell lines, the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .
- Mechanistic Insights : Further investigation revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, although specific targets remain to be fully elucidated .
Comparison with Similar Compounds
This compound is distinct from other compounds such as N,4’-Dimethylformanilide and 4-Methylpropiophenone due to its unique benzodioxepine structure and carboxamide functionality. This uniqueness contributes to its distinctive chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
